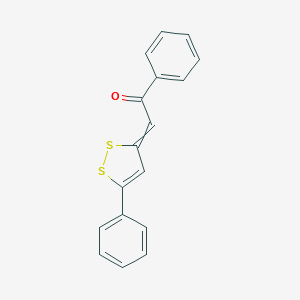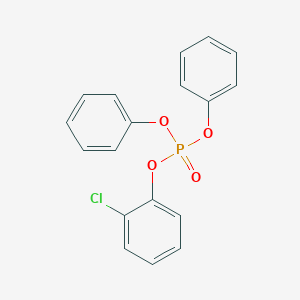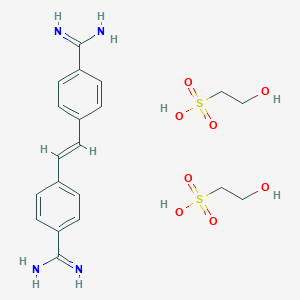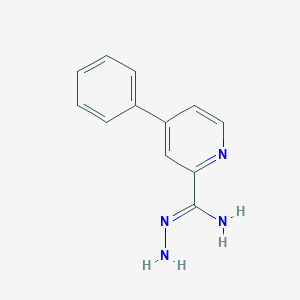![molecular formula C16H21NO3S B228971 Butyl[(4-methoxynaphthyl)sulfonyl]methylamine](/img/structure/B228971.png)
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine is an organic compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and various alkyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methoxynaphthyl)sulfonyl]methylamine typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with N-butyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.
Reduction: Formation of N-butyl-N-methylamine and 4-methoxy-1-naphthalenesulfonic acid.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl[(4-methoxynaphthyl)sulfonyl]methylamine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-4-methoxy-1-naphthalenesulfonamide
- N-methyl-4-methoxy-1-naphthalenesulfonamide
- N-butyl-1-naphthalenesulfonamide
Uniqueness
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both butyl and methyl groups on the nitrogen atom of the sulfonamide enhances its lipophilicity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H21NO3S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-butyl-4-methoxy-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-4-5-12-17(2)21(18,19)16-11-10-15(20-3)13-8-6-7-9-14(13)16/h6-11H,4-5,12H2,1-3H3 |
Clave InChI |
WEWXVMHKUYGSRB-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
SMILES canónico |
CCCCN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B228961.png)

![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)


![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
